![molecular formula C28H24 B14188821 1H-Indene, 6-(4-ethenylphenyl)-3-[2-(1H-inden-3-yl)ethyl]- CAS No. 848760-82-7](/img/structure/B14188821.png)
1H-Indene, 6-(4-ethenylphenyl)-3-[2-(1H-inden-3-yl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1H-Indene, 6-(4-ethenylphenyl)-3-[2-(1H-inden-3-yl)ethyl]-” is a complex organic compound that belongs to the class of indenes Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Indene, 6-(4-ethenylphenyl)-3-[2-(1H-inden-3-yl)ethyl]-” typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Indene Core: Starting with a benzene derivative, cyclization reactions can be employed to form the indene core.
Introduction of the Ethenylphenyl Group: This step might involve a Heck reaction, where a palladium-catalyzed coupling reaction introduces the ethenylphenyl group.
Attachment of the Indenyl Group: This could be achieved through a Friedel-Crafts alkylation reaction, where the indenyl group is attached to the core structure.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert double bonds to single bonds, altering the compound’s structure and properties.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce saturated hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules, including pharmaceuticals and polymers.
Biology
In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or signaling molecules.
Medicine
Potential medicinal applications could include the development of new drugs targeting specific pathways or receptors in the body.
Industry
In industry, this compound might be used in the production of advanced materials, such as organic semiconductors or specialty polymers.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, if used as a drug, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Indene: The parent compound, lacking the additional functional groups.
6-(4-Ethenylphenyl)-1H-Indene: A simpler derivative with only the ethenylphenyl group.
3-[2-(1H-Inden-3-yl)ethyl]-1H-Indene: Another derivative with only the indenyl group.
Properties
CAS No. |
848760-82-7 |
|---|---|
Molecular Formula |
C28H24 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
6-(4-ethenylphenyl)-3-[2-(3H-inden-1-yl)ethyl]-1H-indene |
InChI |
InChI=1S/C28H24/c1-2-20-7-9-21(10-8-20)25-17-18-28-24(15-16-26(28)19-25)14-13-23-12-11-22-5-3-4-6-27(22)23/h2-10,12,15,17-19H,1,11,13-14,16H2 |
InChI Key |
LIRGOGCBVGLARZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2=CC3=C(C=C2)C(=CC3)CCC4=CCC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


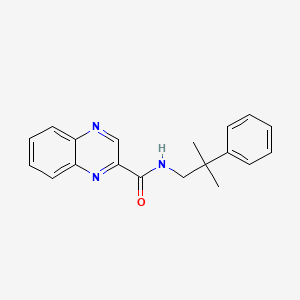
![4-[(E)-(4-{[10-(4-Aminophenoxy)decyl]oxy}phenyl)diazenyl]benzonitrile](/img/structure/B14188746.png)
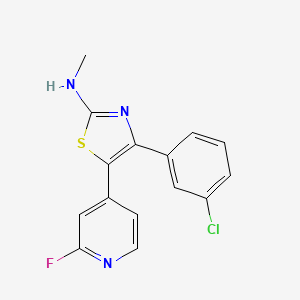
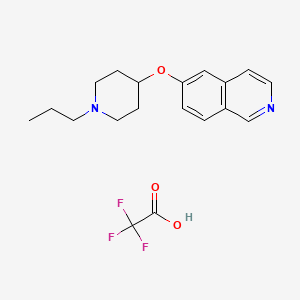

![Benzyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate](/img/structure/B14188789.png)
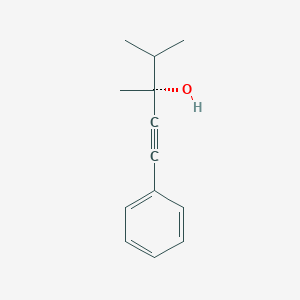
![[2-(Octadecylsulfanyl)ethyl]phosphonic acid](/img/structure/B14188792.png)
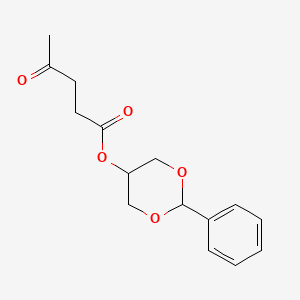

![Pyrazolo[1,5-a]pyrimidine-3-carbonitrile, 5-methyl-7-(2-propenylamino)-](/img/structure/B14188810.png)
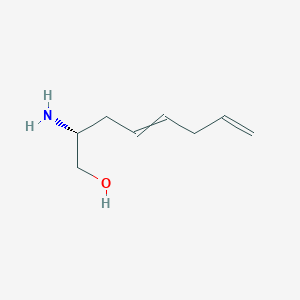
phosphane}](/img/structure/B14188825.png)
![Ethyl [1-(2-aminoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate](/img/structure/B14188832.png)
